![molecular formula C24H22N2O3 B2870163 N-[2-(1,3-苯并恶唑-2-基)苯基]-4-丁氧基苯甲酰胺 CAS No. 477556-52-8](/img/structure/B2870163.png)

N-[2-(1,3-苯并恶唑-2-基)苯基]-4-丁氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids . The molecular formula of the compound is C19H13N3O2 . The average mass is 315.325 Da and the monoisotopic mass is 315.100769 Da .

Synthesis Analysis

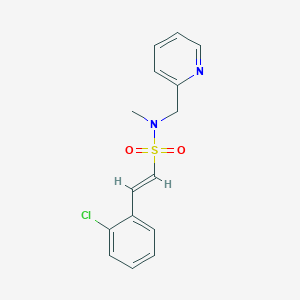

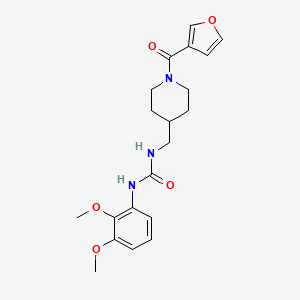

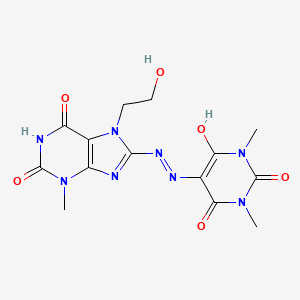

The synthesis of benzoxazole derivatives, such as “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide”, involves several steps . One common method involves the reaction of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

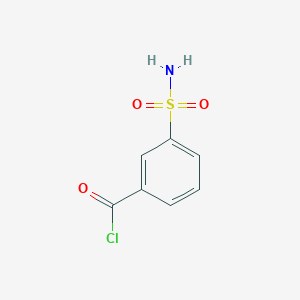

The molecular structure of “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” is complex, with several functional groups. It includes a benzoxazole ring, a phenyl ring, and an amide group . The presence of these functional groups contributes to the compound’s physical and chemical properties .Chemical Reactions Analysis

Benzoxazole derivatives, including “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide”, can undergo various chemical reactions . For example, they can participate in cyclization reactions with β-diketones catalyzed by a combination of Brønsted acid and CuI . They can also undergo reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Physical And Chemical Properties Analysis

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.7±3.0 kJ/mol and a flash point of 204.5±23.2 °C . The compound has a molar refractivity of 91.7±0.3 cm3, and it accepts 5 hydrogen bonds and donates 1 .科学研究应用

Antitumor Activity

Benzoxazole derivatives have been identified to possess significant antitumor properties . The core structure of benzoxazole is integral in the synthesis of compounds that exhibit cytotoxicity against various cancer cell lines. For instance, certain benzoxazole compounds have shown high activity against melanoma, leukemia, and breast cancer cell lines . The presence of the benzoxazole moiety in “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” suggests potential for research into its antitumor applications.

Antifungal and Antiparasitic Properties

Benzoxazoles are known for their antifungal and antiparasitic activities. This makes them valuable in the development of new pharmaceuticals for treating fungal infections and parasitic infestations . The compound could be explored for its efficacy in these areas, potentially leading to the development of new therapeutic agents.

Optical Brighteners

The intense fluorescence of benzoxazole derivatives is utilized in the creation of optical brighteners . These are commonly used in laundry detergents to enhance the appearance of fabric colors . Research into the optical properties of “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” could lead to its application in new formulations of optical brighteners.

Antioxidant Activity

Benzoxazole compounds have been associated with antioxidant properties . This characteristic is beneficial in the prevention of oxidative stress-related diseases . Investigating the antioxidant capacity of this compound could contribute to the development of novel antioxidants.

Anti-inflammatory Applications

Some benzoxazole derivatives exhibit anti-inflammatory effects and are used in the treatment of inflammatory conditions . The compound may hold promise for the development of new anti-inflammatory drugs, which could be a significant area of research.

Synthesis of Bioactive Structures

Benzoxazoles serve as starting materials for the synthesis of larger, bioactive structures due to their stable aromaticity and reactive sites for functionalization . The compound “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” could be a key intermediate in the synthesis of various bioactive molecules, making it an important subject for chemical research.

作用机制

Target of Action

Similar compounds have been shown to targetCathepsin S , a protein in humans .

Mode of Action

Biochemical Pathways

N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.

Pharmacokinetics

More research is needed to determine these properties and their impact on the compound’s bioavailability .

Result of Action

N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to exhibit various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit tumor growth.

Action Environment

The action of N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-butoxybenzamide can be influenced by various environmental factors. For example, lifestyle changes including smoking, reduced physical activity, and obesity can affect the efficacy and stability of the compound .

属性

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVMGRXLGYQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2870080.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)

![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)

![(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone](/img/structure/B2870087.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)

![(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2870096.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)

![2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2870100.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2870103.png)